molecular formula C12H12N2<br>NH2C6H4-C6H4NH2<br>C12H12N2 B372746 Benzidine CAS No. 92-87-5

Benzidine

Cat. No.: B372746
CAS No.: 92-87-5
M. Wt: 184.24g/mol
InChI Key: HFACYLZERDEVSX-UHFFFAOYSA-N
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Description

Benzidine, also known as 1,1’-biphenyl-4,4’-diamine, is an organic compound with the chemical formula C₁₂H₁₂N₂. It is an aromatic amine and appears as a grayish-yellow, reddish-gray, or white crystalline powder. This compound is primarily used in the production of dyes and has been historically significant in the field of organic chemistry .

Mechanism of Action

Target of Action

Benzidine, also known as 1,1’-biphenyl-4,4’-diamine, is an organic compound that primarily targets the liver and the urinary bladder . It binds tightly to cell receptors and is readily absorbed by the skin, lungs, and gastrointestinal tract .

Mode of Action

This compound interacts with its targets through metabolic activation. The liver, being the primary organ of metabolism, transforms this compound into highly reactive and mutagenic N-hydroxyarylamides, with N-hydroxylamine being a proximal carcinogen . This interaction results in changes at the molecular level, leading to potential carcinogenic effects.

Biochemical Pathways

This compound affects several biochemical pathways. It is converted to aromatic amine by intestinal microflora or liver azoreductase . The liver then transforms this compound into N-hydroxyarylamides, which are further transformed into ultimate carcinogens through conjugation with sulfuric, acetic, or glucuronic acids . These metabolites are highly reactive mutagens and carcinogens .

Pharmacokinetics

This compound exhibits lipophilic properties, allowing it to store well in fat tissues . It is readily absorbed through the skin, lungs, and gastrointestinal tract, with the majority of the compound entering the body through the lungs and intestine within hours . This compound metabolites, which are less mutagenic, are easier to excrete, mostly through urine and feces .

Result of Action

The result of this compound’s action is the formation of DNA adducts, which are formed when this compound is converted to highly toxic, reactive metabolites . These metabolites attach to cell receptors and function as DNA adducts . This compound has been linked to bladder and pancreatic cancer .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, this compound in the air exists as a vapor or attached to very small particles and will eventually settle over land and water . Only very small amounts of free this compound will dissolve in water, while this compound salts can dissolve more readily .

Biochemical Analysis

Biochemical Properties

Benzidine plays a role in various biochemical reactions, particularly in the formation of hemoglobin adducts. It interacts with hemoglobin in erythrocytes, leading to the formation of covalent bonds. This interaction is primarily mediated by the enzyme cytochrome P450, which metabolizes this compound into reactive intermediates that can bind to hemoglobin . Additionally, this compound can interact with other proteins and enzymes, such as acetyltransferases, which further modify its structure and reactivity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis. In hepatocytes, this compound influences cell signaling pathways by activating the mitogen-activated protein kinase (MAPK) pathway, which can result in altered gene expression and cellular metabolism . Furthermore, this compound exposure has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming DNA adducts that can lead to mutations and carcinogenesis. This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair . Additionally, this compound can activate transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in gene expression that promote cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound is relatively stable, but it can undergo degradation through metabolic processes. Long-term exposure to this compound has been associated with persistent cellular damage and increased risk of cancer . Studies have shown that this compound can induce chronic inflammation and fibrosis in tissues, which can further exacerbate its toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild oxidative stress and DNA damage. At high doses, this compound exhibits significant toxicity, leading to severe cellular damage, organ dysfunction, and increased mortality . Threshold effects have been observed, where a certain dose level is required to elicit a toxic response. Additionally, high doses of this compound can result in the formation of tumors in various organs, including the liver and bladder.

Metabolic Pathways

This compound is metabolized through several pathways, involving enzymes such as cytochrome P450 and N-acetyltransferases. These enzymes convert this compound into reactive intermediates, such as N-acetylthis compound and 4-aminobiphenyl, which can form DNA and protein adducts . The metabolic flux of this compound can influence its toxicity, as higher levels of reactive intermediates can lead to increased cellular damage and carcinogenesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria. This localization can influence its reactivity and toxicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications, such as acetylation and phosphorylation . These modifications can affect this compound’s binding interactions with biomolecules and its ability to induce cellular damage. For example, this compound’s accumulation in the nucleus can enhance its potential to form DNA adducts and cause mutations.

Preparation Methods

Benzidine is synthesized through a two-step process from nitrobenzene:

In industrial settings, the preparation involves the reduction of nitrobenzene in an alkaline medium to form hydrazobenzene, which is then converted to this compound by treatment with strong acids .

Chemical Reactions Analysis

Benzidine undergoes various chemical reactions typical of aromatic primary amines:

Comparison with Similar Compounds

Benzidine is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and applications. This compound’s unique reactivity and historical significance in dye production set it apart from these related compounds.

Properties

IUPAC Name

4-(4-aminophenyl)aniline
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InChI

InChI=1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2
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InChI Key

HFACYLZERDEVSX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N
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Molecular Formula

C12H12N2, Array
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Related CAS

26997-10-4, Array
Record name [1,1′-Biphenyl]-4,4′-diamine, homopolymer
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DSSTOX Substance ID

DTXSID2020137
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Molecular Weight

184.24 g/mol
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Physical Description

Benzidine appears as a grayish-yellow to grayish-red, crystalline solid. Toxic by ingestion, inhalation, and skin absorption. Combustion produces toxic oxides of nitrogen. Used to make other chemicals and in chemical and biological analysis., Grayish-yellow, reddish-gray, or white crystalline powder. Note: Darkens on exposure to air and light; [NIOSH], Solid, COLOURLESS OR REDDISH CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Grayish-yellow, reddish-gray, or white crystalline powder. [Note: Darkens on exposure to air and light.]
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Boiling Point

752 °F at 740 mmHg (NTP, 1992), 401 °C, 752 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 1 g dissolves in 2500 ml cold water; 1 g dissolves in 107 ml boiling water; 1 g dissolves in 5 ml boiling alcohol; 1 g dissolves in 50 ml ether, In water, 322 mg/l @ 25 °C, 0.322 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, (54 °F): 0.04%
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Density

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.250 @ 20 °C/4 °C, 1.3 g/cm³, 1.25
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Vapor Density

6.36 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.36 (Air = 1), Relative vapor density (air = 1): 6.4
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Vapor Pressure

Low (NIOSH, 2023), 0.0000009 [mmHg], Low
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Mechanism of Action

/Benzidine/ inhibits DNA synthesis ... and induces unscheduled DNA synthesis in Hela cells., Although benzidine (Bz), 4-aminobiphenyl (ABP), 3,3'-dichlorobenzidine HCl (DCBz), 3,3'-dimethylbenzidine (DMBz), 3,3'-dimethoxybenzidine (DMOBz) and the benzidine congener-based dye trypan blue (TB) produce primarily frameshift mutations in Salmonella typhimurium, the base-substitution strain TA100 also responds to these compounds when S9 is present. Performing DNA sequence analysis, other investigators have shown that ABP induces frameshift, base-pair and complex mutations. Also, it was found that an uninduced hamster liver S9 preparation with glucose-6-phosphate dehydrogenase, FMN, NADH and four times glucose 6-phosphate gave a stronger mutagenic response than the conventional plate incorporation with rat S9 activation mixture for all the compounds tested. Using the base-specific tester strains of S. typhimurium (TA7001-TA7006) with the above reductive metabolic activation system, we surveyed these compounds for the ability to produce specific base-pair substitutions after reductive metabolism. Bz was weakly mutagenic in TA7005 (0.04 revertants/ug). ABP was mutagenic in TA7002 (1.4 revertants/ug), TA7004 (0.6 revertants/ug), TA7005 (2.98 revertants/microg) and TA7006 (0.4 revertants/ug). DCBz was weakly mutagenic in TA7004 (0.01 revertants/ug). It was concluded that benzidine induced some CG->AT transversions in addition to frameshift mutations. ABP induced TA->AT, CG->AT, and CG->GC transversions as well as GC->AT transitions. DCBz induced only GC->AT transitions. Because DMBz, DMOBz and TB were not mutagenic in this base-substitution mutagen detection system, their mutagenic activity was attributed strictly to frameshift mechanisms., Little work has been done on the topical absorption of the bladder carcinogen benzidine. Since humans are more likely to be exposed to chemical mixtures than to a single chemical, a program was developed in these laboratories to examine the cumulative effect of complex mixtures on percutaneous absorption of important toxicants such as benzidine. In this investigation, a mixture is defined as a physical combination consisting of a marker chemical and several other chemicals, each of which can have independent and/or synergistic effects on dermal penetration and absorption of the marker chemical. Ten mixtures, consisting of a marker chemical (benzidine, B), a solvent (acetone, A or DMSO, D), a surfactant (0 or 10% sodium lauryl sulfate, SL), a vasodilator (0 or 180 microg methyl nicotinate, M), and a reducing agent (0 or 2% SnCl2, s) were employed in this study. Isolated perfused porcine skin flaps (IPPSFs), which have proven to be a suitable in vitro model for assessing dermal absorption and toxicity, and flow-through diffusion cell systems were utilized. The extent of benzidine absorption in skin sections dosed with either B + A (0.94% dose) or B + D (1.01% dose) was similar to that when IPPSFs were dosed with either B + A (0.54% dose) or B + D (1.31% dose). However, flux vs time profiles were different when the two in vitro methods were compared. For mixtures containing (1) DMSO only or acetone only or (2) solvents containing SL + M, benzidine absorption was enhanced when compared with other mixtures. Compared to acetone, DMSO appears to enhance dermal penetration of benzidine in most of the mixtures. Compared to other mixtures evaluated, SnCl2 inhibited benzidine absorption irrespective of solvent present. SnCl2 also appears to inhibit benzidine penetration in DMSO mixtures containing SL only, but not in acetone mixtures. It is proposed that chemical-chemical interactions between benzidine and SnCl2 may be inhibiting benzidine absorption and chemical-biological interactions between M + SL and skin may be enhancing benzidine absorption. Across all mixtures, maximum observed benzidine absorption was almost 3% of the topical dose over 8 hr, but maximum penetration was 22% over the same time period which would suggest a potential for greater systemic exposure over longer time frames. This work underscores the need to study potentially toxic chemicals in mixture exposure scenarios since the interactions observed would confound risk assessment based on single chemical data., The formation of thioether conjugates is an important mechanism for inactivation of carcinogens. 3-(Glutathion-S-yl)-benzidine (BZ-SG) formation prevents benzidinediimine and peroxidase-mediated benzidine binding to DNA. Benzidinediimine is the two-electron oxidized product of benzidine thought to be the reactive intermediate involved in peroxidase-mediated binding of benzidine to DNA. Diimine interacts with benzidine to form a dimeric complex known as the charge-transfer complex. The latter is in equilibrium with the cation radical. This study evaluated the mechanism by which BZ-SG forms. Benzidinediimine was synthesized and used to study the formation of BZ-SG. With 0.05 mM benzidinediimine, BZ-SG formation was optimum at pH 4.5 and with glutathione at 0.05 to 0.1 mM. By monitoring specific absorption spectra, the reduction of benzidinediimine at pH 4.5 was evaluated. The t1/2 for diimine decay (425 nm) and maximum absorbance of the charge-transfer complex (600 nm) were each at approximately 5 min. Within 10 min, the maximum amount of benzidine had formed from diimine. BZ-SG formation followed the decay of diimine. The relationship between benzidinediimine and benzidine, with respect to BZ-SG formation, was assessed at a fixed concentration of glutathione (0.05 mM) and a fixed total concentration of amine and diimine (0.05 mM). In three separate experiments, each of these three components was radiolabeled independent of the other two components. Experiments with [3H]glutathione indicated that conjugate formation was dependent upon diimine, and not benzidine. With [3H]benzidinediimine or [3H]benzidine, two different calculations were necessary to assess conjugate formation. For [3H]benzidinediimine, the calculation considered that only the radiolabeled diimine formed conjugate, while with [3H]benzidine, a specific activity calculation was necessary to demonstrate that conjugate formation was dependent upon diimine. With 0.05 mM [3H]benzidine, horseradish peroxidase-catalyzed formation of BZ-SG was optimum between 0.05 and 0.0625 mM H2O2. The latter is consistent with conversion of benzidine to diimine before formation of BZ-SG. Specific inhibitors and the absence of oxygen uptake indicated the lack of involvement of cation, thiyl, and carbon-centered radicals. The results are consistent with the existence of the charge-transfer complex and with benzidinediimine reacting with glutathione to form BZ-SG., For more Mechanism of Action (Complete) data for BENZIDINE (12 total), please visit the HSDB record page.
Record name BENZIDINE
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Impurities

SEMIDINES & O,O- & O,P-BENZIDINES ARE PRODUCTS OF ITS MFR FROM HYDRAZOBENZENE.
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Color/Form

White or slightly-reddish, crystalline powder, Grayish-yellow, reddish-gray, or white crystalline powder [Note: Darkens on exposure to air and light].

CAS No.

92-87-5
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Melting Point

262 °F (NTP, 1992), 120 °C, 239 °F
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Synthesis routes and methods I

Procedure details

270 mg of 5%-Pd/C was suspended in 14 mL of a 1:1 mixed solvent of ethanol and benzene. While passing hydrogen through the system, a solution was added that consisted of 3.21 g of the 4,4'-dinitrobiphenyl-containing polysiloxane (average value of n: 14.4) synthesized in Reference Example 2 dissolved in 14 mL of the same mixed solvent. Hydrogen was injected into the system for 3 hours while stirring. The catalyst was then filtered off and the solvent was distilled under reduced pressure to give 3.00 g of the 4,4'-diaminobiphenyl-terminated polysiloxane as a viscous yellow liquid.
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Synthesis routes and methods II

Procedure details

A 2-nitrobenzenesulfonic acid derivative (e.g. sodium 2-nitrobenzenesulfonate) or a 3-nitrobenzenesulfonic acid derivative (e.g. sodium 3-nitrobenzenesulfonate) is treated with zinc dust in the presence of an alkali (e.g. sodium hydroxide) and the resulting hydrazobenzene derivative is treated with sulfuric acid to give the corresponding 4,4′-diaminobiphenyl derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Synthesis routes and methods III

Procedure details

A 2-nitrobenzoic acid derivative (e.g. sodium 2-nitrobenzoate) or a 3-nitrobenzoic acid derivative (e.g. sodium 3-nitrobenzoate) and nitrobenzene are treated with zinc dust in the presence of an alkali (e.g. sodium hydroxide) and the resulting hydrazobenzene derivative is treated with sulfuric acid, to give the corresponding 4,4′-diaminobiphenyl derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Synthesis routes and methods IV

Procedure details

A 2-nitrobenzenesulfonic acid derivative (e.g. sodium 2-nitrobenzenesulfonate) or a 3-nitrobenzenesuflonic acid derivative (e.g. sodium 3-nitrobenzenesulfonate) and nitrobenzene are treated with zinc dust in the presence of an alkali (e.g. sodium hydroxide) and the resulting hydrazobenzene derivative is treated with sulfuric acid, to give the corresponding 4,4′-diaminobiphenyl derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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sodium 3-nitrobenzenesulfonate
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Synthesis routes and methods V

Procedure details

Benzidine.2HCl (26 mg) was dissolved in 4.5 ml 0.2N HCl, added with 18 mg NaNO2 dissolved in 0.5 ml distilled water. The reaction was carried out in an ice bath under stirring for 1 hr; an orange colour immediately developed.
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26 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzidine
Reactant of Route 2
Benzidine
Reactant of Route 3
Reactant of Route 3
Benzidine
Reactant of Route 4
Benzidine
Reactant of Route 5
Benzidine
Reactant of Route 6
Reactant of Route 6
Benzidine

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